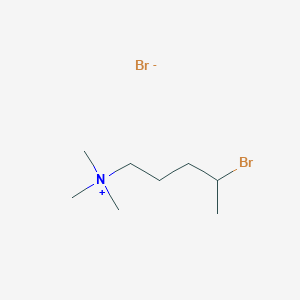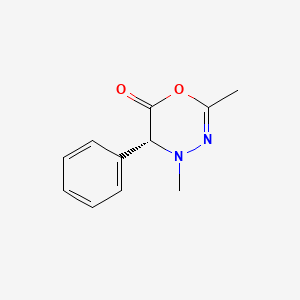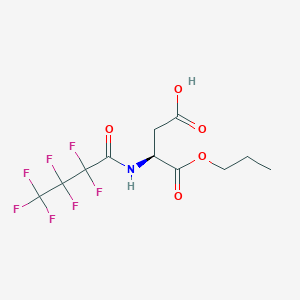
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptafluorobutanoylamino Intermediate: This step involves the reaction of heptafluorobutyric acid with an appropriate amine under controlled conditions to form the heptafluorobutanoylamino intermediate.
Coupling with a Propoxybutanoic Acid Derivative: The intermediate is then coupled with a propoxybutanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluorobutanoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The heptafluorobutanoylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Propiedades
Número CAS |
88436-09-3 |
|---|---|
Fórmula molecular |
C11H12F7NO5 |
Peso molecular |
371.20 g/mol |
Nombre IUPAC |
(3S)-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-oxo-4-propoxybutanoic acid |
InChI |
InChI=1S/C11H12F7NO5/c1-2-3-24-7(22)5(4-6(20)21)19-8(23)9(12,13)10(14,15)11(16,17)18/h5H,2-4H2,1H3,(H,19,23)(H,20,21)/t5-/m0/s1 |
Clave InChI |
CNKDXTSGYRCWFY-YFKPBYRVSA-N |
SMILES isomérico |
CCCOC(=O)[C@H](CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES canónico |
CCCOC(=O)C(CC(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)

![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)
![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)

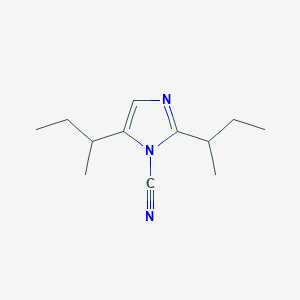
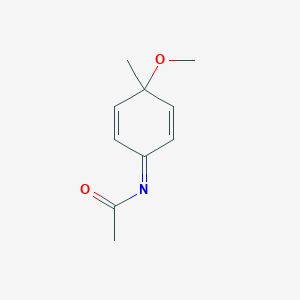

![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
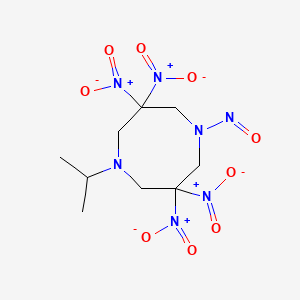
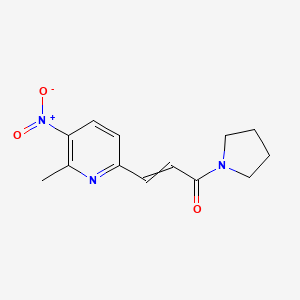
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
